![molecular formula C17H6F16N2O B3118108 Phenyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]methanone CAS No. 231301-26-1](/img/structure/B3118108.png)
Phenyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]methanone
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Synthesis and Antimicrobial Properties : Kumar et al. (2012) reported the synthesis of related pyrazole derivatives and their notable antimicrobial activity. Compounds with methoxy groups showed high antimicrobial effectiveness, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Kumar, Kumar, & Kumar, 2012).
Novel Organofluorine Inhibitors : Rudnitskaya et al. (2009) investigated various compounds including substituted pyrazoles for inhibitory effects on fructose-1,6-bisphosphatase. They found that some derivatives exhibited promising inhibitory actions, suggesting potential applications in metabolic regulation (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
Microwave Assisted Synthesis and Biological Evaluation : Ravula et al. (2016) synthesized novel pyrazoline derivatives using microwave irradiation. These compounds demonstrated significant anti-inflammatory and antibacterial activities, indicating their potential in pharmacological applications (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Cancer Research
Design, Synthesis, and Biological Evaluation : Radhika et al. (2020) designed and synthesized pyrazoline incorporated isoxazole derivatives. These compounds were evaluated for anticancer activity, with some exhibiting significant effectiveness against human breast cancer cell lines (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).
Anticoronavirus and Antitumoral Activity : Jilloju et al. (2021) synthesized a series of pyrazoline derivatives and evaluated them for antiviral and antitumoral activities. Some compounds displayed potential as inhibitors of tubulin polymerization, suggesting their use in cancer therapy (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
Antimycobacterial and Enzyme Inhibitory Activity
Antimycobacterial Properties : Ali and Yar (2007) conducted research on pyrazole derivatives with antimycobacterial properties. They found that certain derivatives were highly effective against resistant strains of Mycobacterium tuberculosis (Ali & Yar, 2007).
Enzyme Inhibitory Activity and Molecular Docking Analysis : Cetin et al. (2021) designed and evaluated thiophene-based heterocyclic compounds for enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Their findings highlight the potential of these compounds in enzyme inhibition research (Cetin, Türkan, Bursal, & Murahari, 2021).
properties
IUPAC Name |
phenyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H6F16N2O/c18-11(19,13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)33)8-6-9(12(20,21)22)35(34-8)10(36)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOQTIXWJHGJIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6F16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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